molecular formula C20H21NO4 B8525346 9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-4-morpholinecarboxylate

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-4-morpholinecarboxylate

Cat. No.: B8525346
M. Wt: 339.4 g/mol
InChI Key: VHZBQPNMMJAAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)-4-morpholinecarboxylate is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C20H21NO4/c22-11-14-12-24-10-9-21(14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2

InChI Key

VHZBQPNMMJAAHB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate (610 mg, 1.808 mmol) in dichloromethane (DCM) (6 mL) cooled in an ice-water bath, was added trimethylsilyl trifluoromethanesulphonate (0.470 mL, 2.60 mmol). To the solution was added dropwise a solution of methyl 5-bromo-1H-indole-7-carboxylate (333 mg, 1.311 mmol) in DCM (18 mL). The resulting orange solution was stirred at 0° C. for 1 hour, under nitrogen. To the dark orange solution was added triethylsilane (1 mL, 6.26 mmol) and the mixture stirred between 5-10° C. for 1.5 hours. The solution was allowed to warm to ambient temperature over 6 hours, then stored overnight at 5° C. The reaction was quenched with saturated aqueous sodium hydrogen carbonate (75 mL) and DCM (50 mL). The phases were separated and the aqueous phase washed with DCM (2×40 mL). The combined organic extracts were concentrated in vacuo to leave a yellow foam. The residue was loaded in dichloromethane and purified on silica (Si) using 0-100% ethyl acetate-cyclohexane over 40 minutes. The appropriate fractions were combined and evaporated in vacuo to give the product, 142 mg, as a yellow gum. LCMS [LCMS4] Rt 2.61 min, m/z (ES+) 340 (M+H).
Name
9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
333 mg
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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